molecular formula C17H20FN5O2 B6983494 6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide

6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B6983494
M. Wt: 345.4 g/mol
InChI Key: JZAFEMDURWSENT-UHFFFAOYSA-N
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Description

6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-22(2)17(24)12-3-4-14(21-11-12)25-13-5-9-23(10-6-13)16-15(18)19-7-8-20-16/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAFEMDURWSENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)OC2CCN(CC2)C3=NC=CN=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoropyrazine Group: The fluoropyrazine moiety can be introduced via a nucleophilic substitution reaction using a suitable fluorinated pyrazine derivative.

    Coupling with Pyridine Carboxamide: The final step involves coupling the fluoropyrazine-substituted piperidine with N,N-dimethylpyridine-3-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide
  • 6-[1-(3-bromopyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide
  • 6-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide

Uniqueness

The presence of the fluoropyrazine group in 6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different substituents on the pyrazine ring.

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